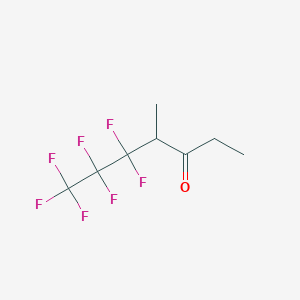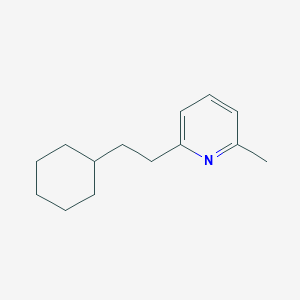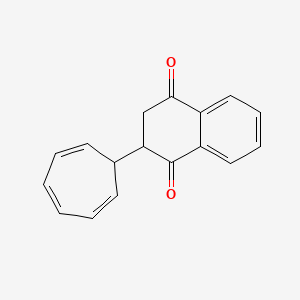
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is an organic compound that features a unique structure combining a cycloheptatriene ring with a dihydronaphthalene-1,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene derivatives using selenium dioxide. This method is known for its efficiency in introducing the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions, often utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial activity.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects . Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(Cyclohepta-2,4,6-trien-1-yl)-2,3-dihydronaphthalene-1,4-dione is unique due to its combination of a cycloheptatriene ring and a dihydronaphthalene-1,4-dione moiety.
Propiedades
Número CAS |
61609-27-6 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-cyclohepta-2,4,6-trien-1-yl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H14O2/c18-16-11-15(12-7-3-1-2-4-8-12)17(19)14-10-6-5-9-13(14)16/h1-10,12,15H,11H2 |
Clave InChI |
CHUOSGCYECNYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2C1=O)C3C=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

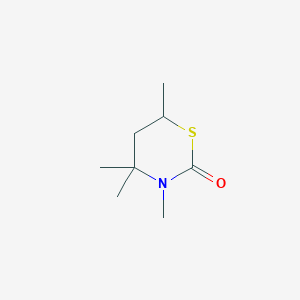



![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
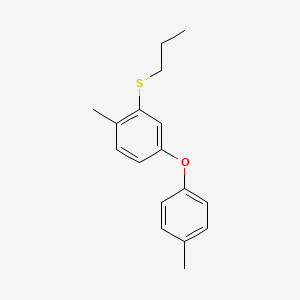
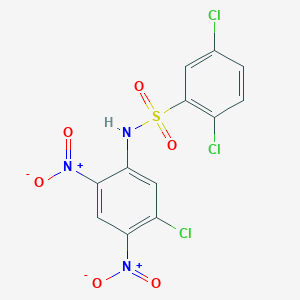

![2-[(Diethylamino)methyl]-4-fluorophenol](/img/structure/B14595336.png)
